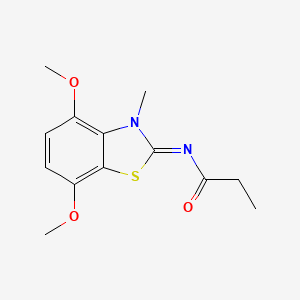

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)propanamide

Description

Properties

IUPAC Name |

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-5-10(16)14-13-15(2)11-8(17-3)6-7-9(18-4)12(11)19-13/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUWJHYPTHOZTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N=C1N(C2=C(C=CC(=C2S1)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)propanamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like dioxane and catalysts such as acids or bases to promote the cyclization process .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including this compound, often involve large-scale condensation reactions using automated reactors. These methods emphasize efficiency, yield optimization, and adherence to environmental regulations .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)propanamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)propanamide serves as a versatile building block in organic synthesis. It is utilized for the development of more complex molecules through various chemical reactions such as:

- Oxidation : Introducing oxygen-containing functional groups.

- Reduction : Removing oxygen-containing functional groups or reducing double bonds.

- Substitution : Replacing one functional group with another.

These reactions are essential for creating novel compounds with specific properties for further research and application.

Biology

In biological research, this compound acts as a probe for studying enzyme interactions and cellular processes. Its ability to modulate enzyme activity makes it valuable in:

- Enzyme Inhibition Studies : Understanding how it interacts with specific enzymes can lead to insights into metabolic pathways.

- Cellular Pathway Modulation : By binding to receptors or altering conformations of proteins, it can influence various cellular responses.

Medicine

The compound shows potential therapeutic applications due to its biological activity. Research indicates that it may possess:

- Anticancer Properties : Preliminary studies suggest that benzothiazole derivatives can inhibit cancer cell proliferation.

- Antimicrobial Activity : Its unique structure may contribute to effectiveness against certain pathogens.

Further pharmacological studies are necessary to fully elucidate its medicinal potential.

Industry

In materials science, this compound is explored for the development of materials with specific properties:

- Fluorescent Materials : Its structure allows for the incorporation of fluorescence in polymers or coatings.

- Conductive Polymers : It may be used in synthesizing conductive materials for electronic applications.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various benzothiazole derivatives on human cancer cell lines. This compound exhibited significant inhibition of cell growth in vitro, suggesting its potential as a lead compound for developing new anticancer agents.

Case Study 2: Enzyme Interaction

Research focusing on enzyme inhibition revealed that this compound could effectively inhibit specific enzymes involved in metabolic pathways. This property was leveraged to study metabolic disorders and develop potential therapeutic strategies.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Core Structure and Functional Groups

- Target Compound : The benzothiazol-2-ylidene core with 4,7-dimethoxy and 3-methyl substituents creates an electron-rich environment. The propanamide group may participate in hydrogen bonding or act as a directing group in catalysis.

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Features a benzamide core with an N,O-bidentate directing group. The hydroxy and methyl groups enhance metal coordination, making it suitable for C–H functionalization reactions .

- Hydroxamic Acids (): Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide contain hydroxamic acid groups, known for strong metal chelation and antioxidant activity via radical scavenging (e.g., DPPH assays) .

- Thiadiazocin-Propanamide (): Incorporates a propanamide linked to a thiadiazocin-thiazole system. The dimethoxyphenyl group parallels the target compound’s methoxy substituents, suggesting shared electronic effects .

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility and Stability : The target compound’s methoxy groups may enhance solubility in polar solvents compared to ’s chlorophenyl derivatives. The ylidene group could improve thermal stability via resonance.

- Spectroscopic Features : Expected IR peaks for amide C=O (~1650 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹), aligning with methods in –3.

Biological Activity

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)propanamide is a synthetic compound belonging to the benzothiazole family. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

- Molecular Formula : C16H16N2O3S

- Molecular Weight : 334.40 g/mol

- Chemical Structure : The compound features a benzothiazole core with methoxy and methyl substitutions, enhancing its reactivity and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4,7-dimethoxy-3-methylbenzothiazole with propanoyl chloride under basic conditions, often utilizing solvents such as dichloromethane or chloroform to facilitate the reaction .

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve interaction with specific enzymes or receptors within microbial cells, leading to disruption of cellular functions .

Anticancer Potential

This compound has been evaluated for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways. For example, compounds in this class have been reported to inhibit the proliferation of human cancer cell lines by targeting specific molecular pathways involved in cell cycle regulation and apoptosis .

Case Studies and Research Findings

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The presence of methoxy and methyl groups enhances binding affinity towards these targets. The exact pathways involved depend on the biological context but may include:

- Inhibition of Enzymatic Activity : Compounds from the benzothiazole family can inhibit key enzymes involved in microbial metabolism.

- Apoptosis Induction : They may activate apoptotic pathways in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins.

Q & A

Q. What are the established synthetic routes for N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)propanamide, and how can reaction conditions be optimized?

A common approach involves refluxing precursors like substituted benzothiazoles with propanamide derivatives in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) . Optimization may include solvent selection (polar aprotic solvents for higher yields), temperature control (60–80°C to avoid side reactions), and catalyst screening (e.g., p-toluenesulfonic acid for cyclocondensation). Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent placement and hydrogen bonding in the benzothiazole ring. For example, deshielded protons near electron-withdrawing groups (e.g., carbonyl) indicate resonance effects .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving torsional angles in the thiazole-propanamide linkage. High-resolution data (>1.0 Å) are preferred to minimize R-factor discrepancies .

Q. How can preliminary biological activity screening be designed for this compound?

Use standardized assays:

- Antioxidant activity : DPPH radical scavenging assays (IC₅₀ values) at 0.1–100 μM concentrations .

- Antibacterial screening : Agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group substitution) influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Methoxy position : 4,7-Dimethoxy groups enhance solubility and π-stacking interactions in enzyme binding pockets, as shown in analogs with IC₅₀ improvements of 2–3× over monosubstituted derivatives .

- Methyl group on benzothiazole : Reduces steric hindrance, improving binding to hydrophobic enzyme sites (e.g., cytochrome P450 isoforms) .

Q. What computational methods validate docking interactions of this compound with target proteins?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes. For example, the propanamide carbonyl forms hydrogen bonds with catalytic residues (e.g., Asp189 in trypsin-like proteases) .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, with RMSD <2.0 Å indicating robust binding .

Q. How should crystallographers address data contradictions (e.g., twinning, low resolution) in structural studies?

- Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned structures. For pseudo-merohedral twinning, HKLF 5 format data processing is recommended .

- Low-resolution data : Apply restraints (e.g., DFIX for bond lengths) and incorporate hydrogen atom positions from neutron diffraction if available .

Q. What strategies resolve discrepancies between synthetic yields and computational predictions?

- Mechanistic analysis : Probe side reactions (e.g., hydrolysis of the thiazole ring) via LC-MS. Adjust protecting groups (e.g., tert-butoxycarbonyl for amine intermediates) .

- In silico optimization : DFT calculations (Gaussian 09) identify transition-state barriers for rate-limiting steps (e.g., cyclization), guiding solvent/catalyst selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.